3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 3-methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
- 3-methyl-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl)-benzamide
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H15Cl4N3OS |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c1-10-4-2-5-11(8-10)14(25)23-15(17(19,20)21)24-16(26)22-13-7-3-6-12(18)9-13/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
KBWILCBUDJSXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.